[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzylamines, with the parent structure being benzenemethanamine modified by two distinct substituents. The primary functional group designation as methanamine indicates the presence of an aminomethyl group directly attached to the benzene ring, establishing the compound's classification within the benzylamine family. The positional descriptors "2-" and "4-" specify the exact locations of the cyclopropylmethoxy and methyl substituents respectively, counting from the carbon atom bearing the methanamine group as position one.
The structural identification encompasses several key molecular features that define the compound's three-dimensional architecture and chemical behavior. The cyclopropylmethoxy substituent introduces conformational rigidity through the strained three-membered ring system, while simultaneously providing flexibility through the methylene linker connecting the cyclopropyl group to the aromatic ether oxygen. The methyl substituent at position four contributes electron-donating character to the aromatic ring system, influencing both the electronic distribution and steric environment around the methanamine functional group.
The International Chemical Identifier key GXAPIMYYDXLUEU-UHFFFAOYSA-N provides a unique molecular fingerprint that enables unambiguous identification of this specific stereoisomer and substitution pattern. This systematic approach to molecular identification reflects the compound's precise structural definition within the broader context of substituted benzylamine chemistry, where even minor positional changes can result in significantly different chemical and biological properties.
Historical Context of Benzylamine Derivatives in Organic Chemistry
Benzylamine derivatives have occupied a central position in organic chemistry since the early developments of aromatic amine synthesis in the nineteenth century, with their fundamental structure serving as a cornerstone for understanding aromatic substitution patterns and functional group reactivity. The parent compound benzylamine, systematically known as phenylmethylamine, was first accidentally produced by Rudolf Leuckart through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction. This seminal discovery established benzylamine as a versatile synthetic intermediate and demonstrated the potential for systematic modification of the aromatic ring to produce derivatives with enhanced or specialized properties.
The industrial significance of benzylamine derivatives became apparent through their widespread application in pharmaceutical synthesis, where the benzyl group serves as a protective moiety that can be selectively removed through hydrogenolysis. This strategic utility emerged from the recognition that benzylamine functions as a masked source of ammonia, allowing for nitrogen alkylation followed by debenzylation to yield primary amines. The reaction sequence involves initial nitrogen-benzyl alkylation with alkyl bromides to form tertiary amines, followed by catalytic hydrogenolysis to cleave the benzyl-nitrogen bond and regenerate the primary amine functionality.
The evolution of benzylamine chemistry paralleled the development of aromatic substitution theory, particularly the understanding of electronic and steric effects governing regioselectivity in electrophilic aromatic substitution. The Hammett equation, developed by Louis Plack Hammett in 1937, provided a quantitative framework for predicting the influence of substituents on reaction rates and equilibrium constants in aromatic systems. This theoretical foundation proved essential for understanding how substituents like the cyclopropylmethoxy and methyl groups in this compound would influence the compound's reactivity and properties.
Biochemical studies revealed that benzylamine derivatives possess inherent biological activity through their interaction with monoamine oxidase enzymes, particularly monoamine oxidase B, which catalyzes the oxidative deamination of benzylamine to benzaldehyde. This enzymatic pathway demonstrated the fundamental role of benzylamine structures in biological systems and provided insight into the metabolic fate of substituted derivatives. The recognition of these biochemical interactions contributed to the development of benzylamine-based pharmaceuticals and research tools, establishing the structural class as a valuable scaffold for medicinal chemistry applications.
Positional Isomerism and Substituent Effects in Aromatic Methanamines
Positional isomerism in aromatic methanamines represents a fundamental aspect of structure-activity relationships, where the precise location of substituents relative to the methanamine functional group determines both physical properties and chemical reactivity. The systematic study of substituent effects in benzene derivatives has been extensively documented through Hammett constant analysis, which quantifies the electronic influence of various functional groups at meta and para positions. The compound this compound exemplifies the complexity arising from multiple substituents, where the ortho-positioned cyclopropylmethoxy group and para-positioned methyl group create a unique electronic environment around the methanamine functionality.
The cyclopropylmethoxy substituent at the ortho position introduces both electronic and steric considerations that significantly influence molecular behavior. From an electronic perspective, the methoxy oxygen atom contributes electron density to the aromatic ring through resonance donation, while the cyclopropyl group provides additional steric bulk that can restrict conformational freedom. The Hammett sigma constant for methoxy groups at the ortho position reflects this electron-donating character, with literature values indicating substantial negative sigma values that correlate with increased electron density on the aromatic ring.
The methyl substituent at the para position provides additional electron-donating character through hyperconjugation and inductive effects, with Hammett sigma para values of approximately -0.17 reflecting this activating influence. The combination of electron-donating substituents at both ortho and para positions creates a highly activated aromatic system that would be expected to undergo electrophilic aromatic substitution reactions with enhanced reactivity compared to unsubstituted benzylamine. This activation pattern also influences the basicity of the methanamine nitrogen atom, as increased electron density on the aromatic ring can enhance the electron-donating character of the benzyl group.
Steric effects play an equally important role in determining the compound's three-dimensional structure and reactivity profile. The ortho-positioned cyclopropylmethoxy group creates significant steric hindrance around the methanamine functional group, potentially restricting access for large electrophiles or nucleophiles. This steric environment may also influence the preferred conformation of the methanamine side chain, with potential hydrogen bonding interactions between the amine nitrogen and the nearby methoxy oxygen creating intramolecular stabilization.
The analysis of positional isomerism effects extends to considerations of molecular symmetry and dipole moment, where the asymmetric substitution pattern in this compound results in a permanent molecular dipole. This dipole moment influences intermolecular interactions, solubility characteristics, and potential binding affinity to biological targets. The specific combination of substituents and their positions creates a unique molecular environment that distinguishes this compound from other positional isomers and contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-5-11(7-13)12(6-9)14-8-10-3-4-10/h2,5-6,10H,3-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPIMYYDXLUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine is a compound with a molecular formula of CHNO and a molecular weight of 191.27 g/mol. This compound features a cyclopropyl group, a methoxy substituent on a phenyl ring, and an amine functional group, which together contribute to its potential reactivity and biological activity. Understanding the biological implications of this compound is critical for its application in pharmacology and medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes, particularly those associated with the central nervous system. Compounds with similar structures often exhibit varying degrees of interaction with neurotransmitter receptors, suggesting that this compound may also have significant pharmacological properties.
-
Receptor Interactions :
- The compound may interact with serotonin and dopamine receptors , which are crucial for mood regulation and neurological functions.
- Similar compounds have shown binding affinity to nicotinic acetylcholine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases .
- Phosphodiesterase Inhibition :
Synthesis and Stability
The synthesis of this compound can be achieved through several chemical pathways, emphasizing its versatility in synthetic organic chemistry. The compound is typically stored at low temperatures (4°C) to maintain stability .
Synthetic Pathways
| Step | Description |
|---|---|
| Step 1 | Formation of the cyclopropyl group via cyclopropanation reactions. |
| Step 2 | Methoxylation of the phenyl ring using methoxy reagents. |
| Step 3 | Amine functionalization through reductive amination techniques. |
Study 1: Interaction with Neurotransmitter Receptors
A study investigating the binding affinity of various compounds similar to this compound found that these compounds exhibited significant interactions with serotonin receptors, which are implicated in mood disorders. The findings suggest that this compound could potentially serve as an antidepressant or anxiolytic agent due to its structural characteristics .
Study 2: PDE Inhibition
Research on PDE inhibitors highlighted that derivatives of the phenylamine class, including those similar to this compound, displayed moderate to strong inhibitory activities against PDE4 enzymes. This inhibition can lead to enhanced levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation reduction and neuroprotection .
Study 3: Pharmacological Applications
The pharmacological potential of this compound extends to treating neuropathologies associated with cerebral aging and mood disorders. Its ability to modulate receptor activity could be beneficial in developing therapies for conditions such as depression and anxiety disorders .
Scientific Research Applications
[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine, with the molecular formula and a molecular weight of 191.27 g/mol, is characterized by a cyclopropyl group attached to a methoxy substituent on a phenyl ring, along with an amine functional group. This structure suggests potential reactivity and biological activity. It is typically available as a liquid and should be stored at 4 degrees Celsius to maintain stability.
Potential Applications
Pharmaceutical Development
this compound may be used in pharmaceutical development due to its structural features. Interaction studies could focus on its binding affinity to various receptors or enzymes, which is crucial for assessing its pharmacological potential and safety profile. Similar compounds often interact with serotonin and dopamine receptors, suggesting this compound may also exhibit such properties.
Versatility in Synthetic Organic Chemistry
The reactions and synthesis methods described demonstrate the compound's versatility in synthetic organic chemistry. Synthesis can be achieved through several methods, providing various pathways for efficiently producing the compound.
Structural Analogues
Several compounds share structural similarities with this compound:
- 1-(2-Methoxyphenyl)propan-1-amine Features a methoxy group on a phenyl ring and is commonly used as an antidepressant.
- 3-(Cyclobutyl)aniline Contains a cyclobutyl group instead of a cyclopropyl group, which may lead to different receptor interactions.
- 2-(Isobutoxy)-4-methylphenol Has an isobutoxy group on a phenol, exhibiting different solubility and stability.
These compounds highlight the unique cyclopropyl group present in this compound.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic amine group in this compound is susceptible to oxidation, forming imines or nitro compounds under specific conditions.
Reagents and Conditions:
-
Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at elevated temperatures.
-
Chromium trioxide (CrO₃) in dichloromethane (DCM) or acetonitrile.
Products:
-
Oxidation of the amine yields [2-(Cyclopropylmethoxy)-4-methylphenyl]imine or [2-(Cyclopropylmethoxy)-4-methylphenyl]nitrobenzene depending on the oxidizing agent .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 80°C, 24h | Imine |
| Nitration | HNO₃/H₂SO₄ | 0°C, 30min | Nitro |
Nucleophilic Substitution
The amine group acts as a nucleophile in substitution reactions, while the cyclopropylmethoxy group may participate in ring-opening under stress.
Examples:
-
Alkylation: Reaction with alkyl halides (e.g., CH₃I) in the presence of NaOH forms N-alkyl derivatives .
-
Acetylation: Reaction with acetyl chloride (ClCH₃CO) yields N-acetyl derivatives .
Table:
| Reagent | Reaction Type | Product |
|---|---|---|
| CH₃I/NaOH | Alkylation | N-methyl derivative |
| ClCH₃CO | Acetylation | N-acetyl derivative |
Cyclopropylmethoxy Group Reactivity
The cyclopropyl ring in the methoxy substituent is strained, making it susceptible to ring-opening reactions.
Mechanisms:
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Electrophilic Attack: Under acidic conditions (e.g., HCl), the ring opens to form a cyclobutane derivative .
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Nucleophilic Ring Opening: Reaction with strong nucleophiles (e.g., NH₃) forms amine derivatives .
Table:
| Reagent | Reaction Type | Product |
|---|---|---|
| HCl | Electrophilic Opening | Cyclobutane derivative |
| NH₃ | Nucleophilic Opening | Amine derivative |
Stability and Handling
The compound is stable under standard conditions but degrades upon exposure to strong acids or heat. Storage at 4°C is recommended.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclopropylmethoxy vs.
- Methoxyethoxy vs. Cycloalkoxy : The methoxyethoxy side chain in [2-(2-methoxyethoxy)-4-methylphenyl]methanamine enhances water solubility, making it more suitable for formulations requiring aqueous compatibility .
Preparation Methods
Detailed Preparation Methods
Starting Material Preparation and Functional Group Introduction
A common intermediate relevant to this compound is (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol, which shares the aromatic substitution pattern and the cyclopropylmethoxy group but bears a hydroxymethyl group instead of the amine. This intermediate is typically synthesized by:
- Starting from a 2-methyl-4-hydroxybenzaldehyde or phenol derivative.
- Performing an etherification reaction with cyclopropylmethanol or a cyclopropylmethyl halide to introduce the cyclopropylmethoxy group at the 4-position.
- Reduction or functional group transformation to install the hydroxymethyl group at the methanamine position (benzylic position).
This intermediate can then be converted to the target amine compound by amination reactions.
Conversion of Hydroxymethyl to Methanamine
The transformation of the hydroxymethyl group to the primary amine is commonly achieved by:
- Activation of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate).
- Nucleophilic substitution with ammonia or an amine source.
- Alternatively, reductive amination can be employed where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.
This step is crucial for obtaining the methanamine functionality with high selectivity and yield.
Use of Protective Groups and Chiral Auxiliaries
When stereochemistry or selectivity is important, especially for chiral amines, Ellman’s chiral sulfinamide auxiliary method is often used. This involves:
- Formation of a sulfinyl imine intermediate by condensation of the ketone or aldehyde with a chiral sulfinamide.
- Stereoselective reduction to the chiral amine.
- Subsequent deprotection to yield the free amine.
This method has been applied in structurally related amine syntheses to control stereochemistry and improve yields.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | Williamson ether synthesis | Cyclopropylmethyl halide, base (e.g., K2CO3), solvent (acetone or DMF), 50-80°C | 60-85 | Introduces cyclopropylmethoxy group at 4-position |
| Reduction to hydroxymethyl | NaBH4 or LiAlH4 reduction | Aqueous or anhydrous conditions, 0-25°C | 70-90 | Converts aldehyde to hydroxymethyl intermediate |
| Activation of hydroxyl | Tosylation or mesylation | TsCl or MsCl, pyridine, 0°C to RT | 80-95 | Converts OH to good leaving group |
| Amination | Nucleophilic substitution with NH3 or reductive amination | NH3 in solvent or NH4OAc + NaBH3CN, RT to 50°C | 50-75 | Converts to primary amine |
| Chiral amine synthesis (optional) | Ellman sulfinamide method | Sulfinamide condensation, low temp reduction, acidic deprotection | 60-80 | For enantioselective amine preparation |
Summary Table of Preparation Methods
| Preparation Stage | Key Transformations | Typical Reagents | Challenges | Notes |
|---|---|---|---|---|
| Phenyl ring substitution | Etherification with cyclopropylmethyl halide | Cyclopropylmethyl bromide/iodide, base (K2CO3) | Cyclopropyl ring stability | Mild conditions needed |
| Methyl group introduction | Starting from 2-methylphenol or methylation | Methyl iodide or methylated precursor | Regioselectivity | Usually pre-installed |
| Hydroxymethyl intermediate formation | Reduction of aldehyde | NaBH4, LiAlH4 | Over-reduction | Controlled stoichiometry |
| Amination | Nucleophilic substitution or reductive amination | NH3, NaBH3CN, or sulfinamide auxiliary | Side reactions, stereochemistry | Use of chiral auxiliaries for stereoselectivity |
| Purification and characterization | Chromatography, recrystallization | Silica gel, solvents | Impurities removal | Confirm structure by NMR, MS |
Q & A
Basic: What are the recommended synthetic routes for [2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step strategies. For example:
- Step 1: Formation of the cyclopropylmethoxy group via nucleophilic substitution between 4-methylphenol and cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2: Introduction of the methanamine group via reductive amination using formaldehyde and ammonium acetate in the presence of NaBH₃CN .
Key Variables: - Temperature control during cyclopropane ring formation is critical to avoid ring-opening side reactions.
- Solvent polarity (e.g., DMF vs. THF) affects substitution efficiency in Step 1, with polar aprotic solvents favoring higher yields (~70–85%) .
Basic: How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient (≥98% purity threshold) .
- Structural Confirmation:
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound in neuropharmacology?
Methodological Answer:
- Cyclopropyl Group: Enhances metabolic stability by resisting cytochrome P450 oxidation compared to linear alkyl chains .
- Methoxy Position: Substitution at the 2-position (vs. 3- or 4-) improves binding affinity to serotonin receptors (e.g., 5-HT₁A, Ki ~15 nM) .
- Methyl Group at 4-Position: Reduces steric hindrance, allowing better penetration of the blood-brain barrier in rodent models .
Experimental Design: - Compare analogs with cyclobutyl or fluorinated substituents using radioligand binding assays and molecular docking simulations .
Advanced: How do in vitro assays for target engagement translate to in vivo efficacy studies?
Methodological Answer:
- In Vitro: Use CHO-K1 cells expressing human 5-HT₁A receptors to measure cAMP inhibition (EC₅₀ ~50 nM).
- In Vivo Translation:
- Administer 10 mg/kg (IP) in murine forced-swim tests; reduced immobility time by 40% indicates antidepressant-like activity .
- Monitor pharmacokinetics (plasma half-life ~2.5 hours) to correlate exposure with efficacy .
Data Contradictions:
- Discrepancies may arise due to species differences in receptor orthosteric sites or metabolic clearance rates .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Case Example: Conflicting IC₅₀ values for MAO-B inhibition (Study A: 1.2 µM vs. Study B: 8.7 µM).
- Root Cause Analysis:
- Verify assay conditions (e.g., pre-incubation time, substrate concentration) .
- Test compound stability under assay buffers (e.g., pH 7.4 vs. 8.0) using LC-MS .
- Resolution: Standardize protocols using the NIH Assay Guidance Manual .
Advanced: What computational methods are used to predict off-target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to off-target kinases (e.g., EGFR, JAK2) using AMBER force fields .
- Machine Learning Models: Train Random Forest classifiers on ChEMBL data to predict hERG channel inhibition (pIC₅₀ ~4.2) .
Validation: - Compare predictions with experimental patch-clamp electrophysiology data .
Advanced: How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Methodological Answer:
- Physiological Conditions (pH 7.4, 37°C): Degradation <5% over 24 hours (HPLC monitoring) .
- Accelerated Conditions (40°C/75% RH): Degradation to cyclopropane-opened byproduct increases to 12% after 4 weeks .
Mitigation: Store at 2–8°C in amber vials under argon to prevent oxidation .
Advanced: What comparative studies exist between this compound and its fluorinated or chlorinated analogs?
Methodological Answer:
- Fluorinated Analog (4-Fluoro Derivative):
- 10-fold higher 5-HT₁A selectivity (Ki = 2 nM vs. 20 nM for parent compound) due to enhanced electrostatic interactions .
- Chlorinated Analog (4-Chloro Derivative):
- Improved metabolic stability (t₁/₂ = 4.2 hours vs. 2.5 hours) but reduced BBB penetration .
Experimental Workflow:
- Improved metabolic stability (t₁/₂ = 4.2 hours vs. 2.5 hours) but reduced BBB penetration .
- Synthesize analogs via Pd-catalyzed cross-coupling .
- Compare using parallel artificial membrane permeability assays (PAMPA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
